Aschantin

描述

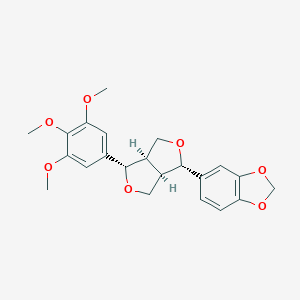

Structure

3D Structure

属性

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDWGDNAFRAXCN-VUEDXXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156632 | |

| Record name | Aschantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13060-15-6 | |

| Record name | (+)-Aschantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13060-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aschantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aschantin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Overview of Aschantin: Molecular Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Core Molecular Data of Aschantin

This document provides a concise summary of the fundamental molecular characteristics of this compound, a tetrahydrofurofuran lignan recognized for its potential antioxidant and anti-inflammatory properties.[1] The data herein is presented to support research and development activities.

Quantitative Molecular Data

The essential molecular identifiers for this compound have been determined and are summarized below. This data serves as a foundational reference for analytical and computational studies.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₇ | [2][3][4] |

| Molecular Weight | 400.42 g/mol | [3] |

| Monoisotopic Mass | 400.1522 Da | [2][4] |

Experimental Protocols for Structural Determination

The determination of the molecular formula and weight of a compound like this compound relies on established analytical chemistry techniques. These methods provide the empirical data necessary to confirm the compound's elemental composition and mass.

2.1 Mass Spectrometry (MS) Mass spectrometry is the primary technique for determining the molecular weight and formula of a compound.

-

Objective: To accurately measure the mass-to-charge ratio (m/z) of the ionized compound and its fragments.

-

Methodology:

-

Ionization: A sample of this compound is introduced into the mass spectrometer and ionized, often using techniques like Electrospray Ionization (ESI). ESI is suitable for polar molecules and is less likely to cause fragmentation, allowing for the observation of the molecular ion.

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Interpretation: The peak corresponding to the intact molecule (molecular ion, such as [M+H]⁺) provides the molecular weight. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula (C₂₂H₂₄O₇) by distinguishing it from other combinations of atoms with the same nominal mass.

-

2.2 Elemental Analysis This technique provides the percentage composition of the elements (carbon, hydrogen, oxygen) in the compound, which is used to derive the empirical formula.

-

Objective: To determine the relative proportions of each element in this compound.

-

Methodology:

-

Combustion: A precisely weighed sample of this compound is combusted in a furnace with excess oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, etc.) are passed through a series of columns that separate the different gases.

-

Quantification: The amount of each gas is measured using detectors (e.g., thermal conductivity).

-

Calculation: The mass of each element in the original sample is calculated from the masses of the combustion products. These values are used to determine the percentage composition and, subsequently, the simplest whole-number ratio of atoms (empirical formula). The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

-

Visualization of Core Data Relationship

The following diagram illustrates the direct logical relationship between the compound and its fundamental molecular properties.

Caption: Logical flow from compound identity to its molecular formula and weight.

References

- 1. Comparative metabolism of this compound in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Aschantin | C22H24O7 | CID 122643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 13060-15-6 | ChemNorm [chemnorm.com]

- 4. PubChemLite - this compound (C22H24O7) [pubchemlite.lcsb.uni.lu]

natural sources of Aschantin

An In-depth Technical Guide to the Natural Sources of Aschantin For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bioactive tetrahydrofurofuran lignan that has garnered interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.[1] This compound is naturally occurring and is primarily isolated from Flos Magnoliae, the dried flower buds of various Magnolia species.[1][2] This technical guide provides a comprehensive overview of the , quantitative data regarding its biological activity, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its metabolic and signaling pathways.

Natural Sources of this compound

This compound is a characteristic constituent of plants belonging to the Magnolia genus (Magnoliaceae). It has been successfully isolated and identified from several species, which are often used in traditional medicine. The primary natural sources include:

-

Magnolia biondii : The flower buds of this species are a well-documented source of this compound and other lignans.[3][4][5]

-

Magnolia fargesii : This species is another significant source from which this compound is frequently isolated.[2][6]

-

Magnolia denudata and Magnolia liliiflora : These species are also known to contain this compound, among other bioactive lignans.[4][7]

In addition to these primary sources, this compound has also been reported in other plants such as Artemisia argentea and Artemisia schischkinii.[8]

Quantitative Bioactivity Data

While the concentration of this compound can vary between different Magnolia species and developmental stages of the flower buds, quantitative data on its biological efficacy is crucial for drug development professionals.[3] The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various ovarian cancer cell lines and the HMG-CoA reductase enzyme.[9]

| Target Cell Line / Enzyme | IC50 Value (µM) |

| Ovarian Cancer Cell Lines | |

| ES-2 | 43.78 ± 3.06 |

| NIH-OVCAR-3 | 54.62 ± 4.17 |

| Hs832.Tc | 57.22 ± 6.13 |

| UACC-1598 | 35.50 ± 5.65 |

| TOV-21G | 28.34 ± 2.53 |

| UWB1.289 | 39.42 ± 4.70 |

| Enzyme | |

| HMG-CoA Reductase | 26.08 ± 3.38 |

Experimental Protocols

Extraction and Isolation of this compound from Flos Magnoliae

The isolation of this compound from its natural plant source is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite methodology based on established procedures for lignan isolation from Magnolia species.[5][10][11]

1. Plant Material Preparation:

- Obtain dried flower buds of a suitable Magnolia species (e.g., Magnolia biondii).

- Grind the dried buds into a fine powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

- Perform maceration by soaking the powdered plant material in an organic solvent such as methanol or ethanol at a 1:10 (w/v) ratio.[10]

- Alternatively, use ultrasonic-assisted extraction for a defined period (e.g., 3 hours) to enhance extraction efficiency.[11]

- Filter the mixture to separate the solid plant residue (marc) from the liquid extract (filtrate).

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Chromatographic Purification:

- Subject the crude extract to column chromatography using a stationary phase like Diaion HP-20, silica gel, or Sephadex LH-20.[5]

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the compounds based on their affinity for the stationary phase.

- Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

- Pool the this compound-rich fractions and concentrate them.

4. Final Purification:

- For final purification to obtain high-purity this compound, employ semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

- The purified this compound can then be structurally elucidated and confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

// Node Definitions

plant_material [label="Dried Flos Magnoliae\n(e.g., Magnolia biondii)", fillcolor="#F1F3F4", fontcolor="#202124"];

grinding [label="Grinding into Powder", fillcolor="#F1F3F4", fontcolor="#202124"];

extraction [label="Solvent Extraction\n(Methanol or Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"];

filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];

concentration [label="Concentration\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"];

crude_extract [label="Crude Lignan Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"];

column_chromatography [label="Column Chromatography\n(Silica Gel, Sephadex LH-20)", fillcolor="#FBBC05", fontcolor="#202124"];

fraction_collection [label="Fraction Collection & TLC Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"];

semi_prep_hplc [label="Semi-Preparative HPLC", fillcolor="#FBBC05", fontcolor="#202124"];

pure_this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

analysis [label="Structural Elucidation\n(MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge Definitions

plant_material -> grinding [color="#5F6368"];

grinding -> extraction [color="#5F6368"];

extraction -> filtration [color="#5F6368"];

filtration -> concentration [color="#5F6368"];

concentration -> crude_extract [color="#5F6368"];

crude_extract -> column_chromatography [color="#5F6368"];

column_chromatography -> fraction_collection [color="#5F6368"];

fraction_collection -> semi_prep_hplc [color="#5F6368"];

semi_prep_hplc -> pure_this compound [color="#5F6368"];

pure_this compound -> analysis [color="#5F6368"];

}

Quantitative Analysis of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound in plant extracts.[7] A validated HPLC method is essential for quality control and standardization of herbal materials.

1. Standard and Sample Preparation:

- Prepare a stock solution of purified this compound standard of known concentration in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by serially diluting the stock solution.

- Prepare the sample solution by accurately weighing the powdered plant material or extract, dissolving it in the solvent, and filtering it through a 0.45 µm filter to remove particulate matter.[12]

2. HPLC Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or DAD) is required.[7][13]

- Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[7]

- Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid or 1% acetic acid) is typical. A common isocratic mobile phase could be acetonitrile:0.1% formic acid in water (40:60).[3][7]

- Flow Rate: A flow rate of approximately 0.3 mL/min to 1.0 mL/min is generally applied.[3][7]

- Column Temperature: Maintain a constant column temperature, for example, at 30 °C.[3]

- Detection Wavelength: this compound and other lignans show strong UV absorbance around 278 nm, making this an appropriate detection wavelength.[3][7]

- Injection Volume: A standard injection volume of 2-20 µL is used.[3][13]

3. Data Analysis:

- Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

- Inject the prepared sample solutions.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

// Node Definitions

start [label="Start: Sample & Standard Preparation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

hplc_setup [label="HPLC System Setup\n(C18 Column, Mobile Phase, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];

inject_standards [label="Inject Calibration Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"];

calibration_curve [label="Generate Calibration Curve\n(Peak Area vs. Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"];

inject_sample [label="Inject Filtered Sample Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"];

data_acquisition [label="Chromatographic Data Acquisition\n(Detection at 278 nm)", fillcolor="#F1F3F4", fontcolor="#202124"];

quantification [label="Quantify this compound in Sample\n(Comparison with Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End: Report Concentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions

start -> hplc_setup [color="#5F6368"];

hplc_setup -> inject_standards [color="#5F6368"];

inject_standards -> calibration_curve [color="#5F6368"];

hplc_setup -> inject_sample [color="#5F6368"];

inject_sample -> data_acquisition [color="#5F6368"];

data_acquisition -> quantification [color="#5F6368"];

calibration_curve -> quantification [style=dashed, color="#5F6368"];

quantification -> end [color="#5F6368"];

}

Metabolic and Signaling Pathways

Understanding the metabolic fate and the molecular targets of this compound is fundamental for its development as a therapeutic agent.

Metabolism of this compound

Studies on human and animal hepatocytes have shown that this compound undergoes extensive hepatic metabolism.[1] The metabolic transformation involves both Phase I and Phase II reactions, catalyzed by several enzyme systems.

-

Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes.

-

O-demethylenation to form this compound catechol (M1) is catalyzed by CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.

-

O-desmethylthis compound (M2) formation is catalyzed by CYP2C9 and CYP2C19.

-

Hydroxylation to form hydroxythis compound (M4) is catalyzed by CYP3A4.

-

-

Phase II Metabolism: The Phase I metabolites undergo conjugation reactions.

-

The catechol intermediate (M1) can be methylated by Catechol O-methyltransferase (COMT).

-

Metabolites are also conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and with sulfate by sulfotransferases (SULTs).

-

Modulation of Signaling Pathways

While research specifically on this compound's signaling pathway modulation is emerging, studies on related lignans from Flos Magnoliae provide valuable insights. For instance, epimagnolin and fargesin have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, in respiratory epithelial cells.[14] This inhibition is mediated through the suppression of the Extracellular signal-regulated kinase (ERK) pathway, which is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Furthermore, computational studies predict that this compound can interact with several surface receptor proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), suggesting a potential interference with their downstream signaling pathways.[9]

References

- 1. Comparative metabolism of this compound in human and animal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [Lignans from flower buds of Magnolia biondii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (+)-Aschantin | C22H24O7 | CID 122643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential of this compound as a Natural Compound: Anti-Ovarian Cancer and Anti-HMG-CoA Reductase Potentials with Calculations Study [sid.ir]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. japsonline.com [japsonline.com]

- 14. Extracts of Magnoliae flos inhibit inducible nitric oxide synthase via ERK in human respiratory epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aschantin Biosynthesis Pathway in Magnolia officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aschantin, a furofuran lignan found in Magnolia officinalis, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of lignan biosynthesis and offering detailed experimental protocols for its investigation. While the complete pathway in Magnolia officinalis is yet to be fully elucidated, this document synthesizes available data and proposes a scientifically grounded pathway based on homologous systems.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the well-established phenylpropanoid pathway, culminating in the formation of monolignols, which then undergo oxidative coupling and subsequent modifications to yield the final lignan structure.

Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Subsequently, p-coumaroyl-CoA is converted to the key monolignol precursor, coniferyl alcohol.

Oxidative Coupling to Form Pinoresinol

Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the furofuran lignan (+)-pinoresinol. This critical step is catalyzed by a laccase or peroxidase, with the stereoselectivity being controlled by a dirigent protein (DIR). Pinoresinol serves as the central precursor for a variety of lignans, including this compound.

Conversion of Pinoresinol to this compound

The conversion of pinoresinol to this compound is hypothesized to be catalyzed by a cytochrome P450 monooxygenase, specifically a piperitol/sesamin synthase (PSS)-like enzyme. This enzyme facilitates the formation of two methylenedioxy bridges on the pinoresinol backbone, proceeding through a piperitol intermediate to yield this compound. While a specific PSS homolog has not yet been characterized in Magnolia officinalis, this mechanism is well-established for the biosynthesis of structurally similar lignans like sesamin in other plant species.

Signaling Pathways and Regulation

The regulation of this compound biosynthesis is likely integrated with the plant's overall defense and developmental signaling networks. Factors such as wounding, pathogen attack (elicitors), and hormonal signals (e.g., jasmonates, salicylates) are known to induce the expression of genes involved in the phenylpropanoid and lignan biosynthesis pathways. Further research is required to elucidate the specific transcription factors and signaling cascades that govern this compound production in Magnolia officinalis.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Magnolia officinalis is currently limited in the scientific literature. However, analytical studies have quantified the presence of this compound and its likely precursor, pinoresinol, in various tissues of Magnolia species.

| Compound | Plant Tissue | Concentration Range | Analytical Method | Reference |

| This compound | Magnoliae Flos | Not explicitly quantified in absolute terms, but identified as a major lignan. | Turbulent Flow Chromatography with Online Solid-Phase Extraction and HPLC-MS/MS | [1] |

| Pinoresinol | Magnolia alejandrae | Identified as a frequent metabolite in leaf, bark, and fruit extracts. | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | [2] |

Note: The table summarizes the presence of key compounds. Absolute quantitative values for biosynthetic flux are not yet available.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Identification and Cloning of Candidate Genes from Magnolia officinalis

Objective: To identify and isolate the genes encoding the enzymes involved in this compound biosynthesis.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Harvest fresh young leaves or bark tissue from Magnolia officinalis.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

-

Homology-Based Gene Cloning:

-

Design degenerate PCR primers based on conserved amino acid sequences of known lignan biosynthesis enzymes (PAL, C4H, 4CL, laccases, dirigent proteins, and piperitol/sesamin synthases) from other plant species.

-

Perform PCR using the synthesized cDNA as a template.

-

Separate the PCR products by agarose gel electrophoresis and purify the bands of the expected size.

-

Clone the purified PCR products into a suitable vector (e.g., pGEM-T Easy) and transform into E. coli.

-

Sequence the cloned fragments to obtain partial gene sequences.

-

-

Full-Length cDNA Cloning (RACE):

-

Use the obtained partial sequences to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) PCR.

-

Perform 5' and 3' RACE according to a commercial RACE kit protocol to obtain the full-length cDNA sequences.

-

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Piperitol/Sesamin Synthase (PSS)

Objective: To express a candidate PSS gene from Magnolia officinalis in a heterologous system and confirm its enzymatic activity.

Methodology:

-

Vector Construction:

-

Amplify the full-length coding sequence of the candidate PSS gene by PCR using high-fidelity DNA polymerase.

-

Clone the PCR product into a yeast or insect cell expression vector (e.g., pYES-DEST52 for yeast or pFastBac for insect cells).

-

-

Heterologous Expression in Saccharomyces cerevisiae (Yeast):

-

Transform the expression vector into a suitable yeast strain (e.g., INVSc1).

-

Grow the transformed yeast in a selective medium to the mid-log phase.

-

Induce protein expression by adding galactose to the medium.

-

Harvest the yeast cells and prepare microsomes by differential centrifugation.

-

-

Enzyme Assay:

-

Resuspend the microsomes in an appropriate reaction buffer.

-

Add the substrate, (+)-pinoresinol, and the cofactor, NADPH.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the reaction products by HPLC-MS or GC-MS to identify the formation of piperitol and this compound.

-

Protocol 3: Quantitative Analysis of Lignans by HPLC-MS

Objective: To quantify the levels of this compound and its precursors in Magnolia officinalis tissues.

Methodology:

-

Sample Preparation:

-

Freeze-dry and grind plant tissue to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or Soxhlet extraction.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

-

-

HPLC-MS Analysis:

-

Use a C18 reverse-phase HPLC column.

-

Employ a gradient elution program with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of known lignans (this compound, pinoresinol).

-

Generate a standard curve for each analyte using authentic standards to calculate the concentration in the plant extracts.

-

Mandatory Visualizations

Caption: Proposed biosynthesis pathway of this compound in Magnolia officinalis.

Caption: Experimental workflow for identifying and characterizing this compound biosynthesis genes.

References

- 1. Analysis of lignans in Magnoliae Flos by turbulent flow chromatography with online solid-phase extraction and high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical Analysis and Appraisal of Antiproliferative Activity of Magnolia alejandrae [mdpi.com]

physical and chemical properties of Aschantin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aschantin, a furofuran lignan found in plants of the Magnolia genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its biological effects, with a particular focus on its anti-inflammatory and anticancer properties. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising natural compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₇ | PubChem[1] |

| Molecular Weight | 400.4 g/mol | PubChem[1] |

| IUPAC Name | 5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | PubChem[1] |

| CAS Number | 13060-15-6 | PubChem[1] |

| Appearance | Yellow to orange solid | CymitQuimica[2] |

| Solubility | Soluble in organic solvents | CymitQuimica[2] |

| Predicted XlogP | 2.8 | PubChem[1] |

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Experimental Protocol for LC-MS Analysis:

-

Instrumentation: Agilent 6530 Q-TOF or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion [M+H]⁺: m/z 401.1595.[1]

-

Collision Energies: Data can be acquired at varying collision energies (e.g., 20 V and 40 V) to induce fragmentation.[1]

-

Data Analysis: The resulting mass spectrum will show the parent ion peak and characteristic fragment ions, which can be used to confirm the structure of this compound.

Table 2: Key Mass Spectrometry Fragments of this compound

| Collision Energy (V) | Fragment m/z | Relative Abundance (%) |

| 20 | 135.0443 | 100 |

| 173.0596 | 35.04 | |

| 181.0853 | 32.28 | |

| 219.101 | 20.99 | |

| 312.0995 | 23.48 | |

| 40 | 135.0442 | 100 |

| 136.0493 | 9.01 | |

| 166.0619 | 10.50 | |

| 173.0594 | 14 | |

| 181.084 | 14.12 |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure of this compound.

Experimental Protocol for NMR Analysis:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of lignans.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR: Spectra are generally recorded at frequencies of 400 MHz or higher to ensure adequate resolution of proton signals.

-

¹³C NMR: Spectra are typically recorded at frequencies of 100 MHz or higher.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the this compound molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) bonds.

Isolation and Purification

This compound is naturally found in the flower buds of Magnolia biondii and Magnolia fargesii.[3][4] The following is a general protocol for its extraction and purification.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Extraction: The dried and powdered flower buds of Magnolia species are extracted with 95% ethanol under reflux. The combined extracts are then concentrated under reduced pressure to yield a crude extract.[5]

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate to separate compounds based on their polarity.[5]

-

Column Chromatography:

-

MCI Gel Chromatography: The ethyl acetate fraction is subjected to MCI gel column chromatography, eluting with a gradient of ethanol in water.[5]

-

Sephadex LH-20 Chromatography: Fractions showing the presence of lignans are further purified on a Sephadex LH-20 column using methanol as the eluent.[6]

-

ODS Chromatography: Subsequent purification can be achieved using an ODS (octadecylsilyl) column with a methanol/water gradient.[6]

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically performed using preparative HPLC with an acetonitrile/water gradient system.[6]

-

Recrystallization: The purified this compound can be recrystallized from a suitable solvent system, such as a mixture of n-hexane and acetone, to obtain crystalline material.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. (+)-Aschantin | C22H24O7 | CID 122643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 13060-15-6: (+)-Aschantin | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Scopoletin from the flower buds of Magnolia fargesii inhibits protein glycation, aldose reductase, and cataractogenesis ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bioassay-guided isolation of bisepoxylignans from the flower buds of Magnolia biondii Pamp and their antiallergic effects - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01476G [pubs.rsc.org]

Aschantin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aschantin, a furofuran lignan found in certain medicinal plants, has emerged as a promising natural compound with demonstrated anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It primarily targets the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest, and the inhibition of metastasis. This document synthesizes available quantitative data, details experimental methodologies, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound's primary mechanism of anti-cancer activity involves the selective inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many types of cancer.

Evidence suggests that this compound acts as an ATP-competitive inhibitor of mTOR kinase. This inhibition disrupts the normal functioning of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a cascade of downstream effects that collectively contribute to its anti-tumorigenic properties.

A key consequence of this compound's activity is the inhibition of Akt phosphorylation at two critical sites: Serine 473 (Ser473) and Threonine 308 (Thr308). The phosphorylation of Ser473 is mediated by mTORC2, while the phosphorylation of Thr308 is dependent on PDK1. By inhibiting mTOR, this compound effectively blocks the full activation of Akt.

The inhibition of the PI3K/Akt/mTOR pathway by this compound has been shown to not significantly affect the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, indicating a selective mechanism of action.

Below is a diagram illustrating the central role of this compound in modulating the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

By inhibiting the pro-survival PI3K/Akt/mTOR pathway, this compound promotes programmed cell death, or apoptosis, in cancer cells. The downregulation of Akt activity leads to a decrease in the phosphorylation of its downstream targets that are involved in apoptosis regulation. This shift in the cellular signaling environment creates a pro-apoptotic state.

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest, primarily at the G1/G0 phase. This effect is a direct consequence of the inhibition of the mTOR pathway, which plays a crucial role in cell cycle progression. The inhibition of key downstream effectors of mTOR, such as p70S6K, disrupts the synthesis of proteins required for the transition from the G1 to the S phase of the cell cycle.

A study on JB6 Cl41 cells showed that this compound treatment led to an accumulation of cells in the G1/G0 phase and a corresponding decrease in the S phase population[1].

| Cell Line | This compound Concentration | G1/G0 Phase (%) | S Phase (%) | G2/M Phase (%) |

| JB6 Cl41 | Control | ~65 | ~30 | ~5 |

| JB6 Cl41 | This compound (dose-dependent) | Increased | Decreased | No significant change |

Table 1: Effect of this compound on Cell Cycle Distribution in JB6 Cl41 Cells.[1]

Inhibition of Metastasis

Preliminary evidence suggests that this compound possesses anti-metastatic properties by inhibiting the migration and invasion of cancer cells. This is likely mediated through the downregulation of the PI3K/Akt pathway, which is known to regulate the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix during cancer cell invasion.

In Vivo Efficacy (Casticin as a Surrogate)

While in vivo data for this compound is limited, studies on the closely related compound casticin provide valuable insights. In a xenograft mouse model using human oral cancer SCC-4 cells, casticin demonstrated significant tumor growth inhibition.

| Treatment Group | Dosage | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |

| Casticin | 0.2 mg/kg/day | 25 | 50 |

| Casticin | 0.4 mg/kg/day | 40 | 52 |

Table 2: In Vivo Anti-Tumor Efficacy of Casticin in an SCC-4 Xenograft Model.[2][3][4]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Cell Migration and Invasion Assays (Transwell Assay)

These assays measure the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

-

Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by selectively targeting the PI3K/Akt/mTOR signaling pathway. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis in various cancer cell models warrants further investigation. Future research should focus on conducting comprehensive in vivo studies to confirm its efficacy and safety in animal models, elucidating the precise molecular interactions with its targets, and exploring its potential in combination therapies with existing cancer treatments. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundation for advancing the development of this compound as a novel therapeutic for cancer.

References

The Lignan Aschantin: A Technical Overview of its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aschantin, a furofuran lignan isolated from plants such as Artemisia mongolica, is emerging as a compound of interest for its anti-neuroinflammatory properties. This technical document provides an in-depth guide to the molecular pathways modulated by this compound, focusing on its inhibitory effects on key inflammatory signaling cascades. Drawing from available scientific literature, this paper details the impact of this compound on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in microglia. This guide includes a summary of reported quantitative effects, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways and experimental workflows to support further research and development.

Introduction to this compound and Neuroinflammation

This compound is a naturally occurring lignan that has demonstrated significant biological activity, including anti-inflammatory effects.[1] Neuroinflammation, characterized by the activation of glial cells such as microglia, is a key pathological feature in many neurodegenerative diseases.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), microglia release a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4][5] this compound has been shown to effectively suppress the production of these mediators, positioning it as a potential therapeutic agent for neuroinflammatory conditions.[1][3]

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

Research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling pathways: NF-κB and MAPK.[1][6] These pathways are critical regulators of the inflammatory gene expression program in microglia.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB p65 subunit is held inactive in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of p65 into the nucleus, where it initiates the transcription of pro-inflammatory genes.[7]

This compound has been found to intervene in this process by inhibiting the phosphorylation of both IκBα and the p65 subunit.[1][3][6] This action prevents the nuclear translocation of p65, thereby halting the downstream expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6]

Attenuation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[7] LPS activation of microglia leads to the phosphorylation and thus activation of ERK, JNK, and p38.[6] These activated kinases, in turn, can activate transcription factors that drive the expression of pro-inflammatory genes.

This compound and its epimer, epi-aschantin, have been demonstrated to significantly inhibit the LPS-induced phosphorylation of ERK, JNK, and p38 in BV2 microglial cells.[1][3][6] By preventing the activation of these key kinases, this compound effectively dampens the inflammatory response.

Quantitative Data Summary

The available literature indicates that this compound effectively reduces inflammatory markers in a dose-dependent manner. While comprehensive IC50 values are not widely published, key inhibitory activities have been reported.

| Parameter | Cell Line | Stimulant | This compound (AM3) / epi-Aschantin (AM2) Effect | Reference(s) |

| Nitric Oxide (NO) Production | BV2 Microglia | LPS | Significant inhibition observed at 10 µM. | [1][3][6] |

| Prostaglandin E2 (PGE2) | BV2 Microglia | LPS | Effective inhibition of overproduction. | [3][4] |

| TNF-α Production | BV2 Microglia | LPS | Effective inhibition of overproduction. | [3][4] |

| IL-6 Production | BV2 Microglia | LPS | Effective inhibition of overproduction. | [3][4] |

| MCP-1 Production | BV2 Microglia | LPS | Effective inhibition of overproduction. | [3][4] |

| iNOS Protein Expression | BV2 Microglia | LPS | Overexpression was inhibited. | [3][6] |

| COX-2 Protein Expression | BV2 Microglia | LPS | Overexpression was inhibited. | [3][6] |

| p-ERK, p-JNK, p-p38 Levels | BV2 Microglia | LPS | Phosphorylation was significantly inhibited. | [1][3][6] |

| p-IκBα, p-p65 Levels | BV2 Microglia | LPS | Phosphorylation was significantly inhibited. | [1][3][6] |

Note: This table summarizes the qualitative and semi-quantitative findings reported in abstracts. The full dose-response data and IC50 values from the primary literature were not publicly available.

Detailed Experimental Protocols

The following protocols are representative methodologies for assays used to characterize the anti-inflammatory effects of this compound in microglial cells. These are standardized procedures and should be optimized for specific laboratory conditions.

General Experimental Workflow

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western Blot) and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with serum-free DMEM. Cells are pre-treated with various concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) is also maintained.

-

Incubation: Cells are incubated for a specified period. For supernatant analysis (NO, cytokines), 24 hours is common. For protein analysis (Western Blot), shorter time points (e.g., 30-60 minutes for phosphorylation events, 6-24 hours for protein expression) are used.

Nitric Oxide (NO) Production - Griess Assay

-

Sample Collection: After the 24-hour incubation period, collect 50 µL of cell culture supernatant from each well.

-

Standard Curve: Prepare a standard curve using sodium nitrite (NaNO2) in culture medium (e.g., 0-100 µM).

-

Griess Reagent: Prepare or use a commercial Griess reagent, which is typically a 1:1 mixture of Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Reaction: Add 50 µL of the Griess reagent to each 50 µL sample and standard in a 96-well plate.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. Calculate the NO2- concentration in the samples by comparing to the standard curve.

Cytokine and PGE2 Measurement - ELISA

-

Sample Collection: Collect cell culture supernatant after 24 hours of stimulation. Centrifuge to remove any cell debris.

-

ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific mediators of interest (e.g., TNF-α, IL-6, PGE2).

-

Procedure: Follow the manufacturer's protocol precisely. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples to the wells.

-

Adding a detection antibody.

-

Adding a substrate (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification: Calculate the concentration of the cytokine or PGE2 in the samples based on the standard curve generated.

Protein Expression and Phosphorylation - Western Blot

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-ERK, iNOS, COX-2, and loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the corresponding total protein or loading control.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by targeting the fundamental NF-κB and MAPK signaling pathways. The available evidence, primarily from in vitro studies with BV2 microglial cells, shows a consistent suppression of key pro-inflammatory mediators and the upstream signaling events that control their expression.[1][3][6] These findings underscore the promise of this compound as a lead compound for the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases.

However, the body of research on this compound is still nascent. Future work should focus on generating comprehensive dose-response data, determining IC50 values for various endpoints, and validating these in vitro findings in primary microglia and in vivo animal models of neuroinflammation. Further investigation into its pharmacokinetic and safety profiles will be critical for translating this promising natural product into a clinical candidate.

References

- 1. A Pair of Epimers of Lignan Alleviate Neuroinflammatory Effects by Modulating iNOS/COX-2 and MAPK/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Astaxanthin: A Technical Guide to its Antioxidant Activity and Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astaxanthin, a xanthophyll carotenoid, is a potent antioxidant with significant free radical scavenging properties. Its unique molecular structure, characterized by a long conjugated polyene chain with polar ionone rings at each end, allows it to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This technical guide provides an in-depth overview of the antioxidant activity of astaxanthin, detailing its efficacy in various in vitro assays and elucidating the molecular signaling pathways through which it exerts its protective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of astaxanthin.

Quantitative Antioxidant Activity of Astaxanthin

The antioxidant capacity of astaxanthin has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from several key studies are summarized below, providing a comparative measure of its potency. Lower values indicate greater antioxidant activity.

| Assay | Source/Extraction Method | IC50 / EC50 (µg/mL) | Reference Compound | Reference Compound IC50 / EC50 (µg/mL) |

| DPPH Radical Scavenging | Shrimp Waste Extract | 17.5 ± 3.6 | Ascorbic Acid | 19.7 ± 0.2 |

| BHT | 17.2 ± 0.1 | |||

| Haematococcus pluvialis (HCl extraction) | 15.39 | - | - | |

| Haematococcus pluvialis (ILs extraction) | 43.81 | - | - | |

| Haematococcus pluvialis (HPMF extraction) | 52.76 | - | - | |

| Haematococcus pluvialis (ME extraction) | 56.25 | - | - | |

| Purified from Corynebacterium glutamicum | 4.5 ± 0.2 | BHT | 22.9 | |

| Ascorbic Acid | 22.9 | |||

| Synthetic Astaxanthin | 41.9 ± 0.7 | |||

| ABTS Radical Scavenging | Shrimp Waste Extract | 7.7 ± 0.6 | Ascorbic Acid | 20.8 ± 1.1 |

| BHT | 15.1 ± 0.7 | |||

| Haematococcus pluvialis (HCl extraction) | 20.32 | - | - | |

| Haematococcus pluvialis (ILs extraction) | 21.73 | - | - | |

| Haematococcus pluvialis (HPMF extraction) | 22.09 | - | - | |

| Haematococcus pluvialis (ME extraction) | 25.53 | - | - |

Note: BHT (Butylated hydroxytoluene), ILs (Ionic Liquids), HPMF (High-Pressure Micro Fluidization), ME (Multi-Enzyme). Data is presented as mean ± standard deviation where available.

Experimental Protocols

Detailed methodologies for the principal assays used to evaluate the antioxidant activity of astaxanthin are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), spectrophotometric grade

-

Astaxanthin sample

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the astaxanthin sample in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

-

Reaction: Mix a defined volume of the astaxanthin sample (or standard) with the DPPH working solution. A typical ratio is 1:1 (v/v). A blank containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period, typically 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol

-

Astaxanthin sample

-

Positive control (e.g., Trolox)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the astaxanthin sample in a suitable solvent.

-

Reaction: Add a small volume of the astaxanthin sample (or standard) to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the antioxidant's reducing power.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Astaxanthin sample

-

Positive control (e.g., FeSO₄·7H₂O)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

Procedure:

-

Preparation of FRAP Reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare dilutions of the astaxanthin sample.

-

Reaction: Add a small volume of the sample to the FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of a known Fe²⁺ concentration and is expressed as Fe²⁺ equivalents.

Signaling Pathways and Molecular Mechanisms

Astaxanthin's antioxidant effects are not limited to direct radical scavenging. It also modulates key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like astaxanthin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[1][2][3][4]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Astaxanthin has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα, thereby suppressing the expression of inflammatory mediators.[5][6][7][8]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The major MAPK subfamilies include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Astaxanthin can modulate the activity of these kinases, which in turn affects downstream cellular processes such as inflammation, apoptosis, and cell survival. For instance, astaxanthin has been reported to inhibit the phosphorylation of ERK, p38, and JNK in various models of oxidative stress-induced injury.[5][9][10]

Conclusion

Astaxanthin is a multifaceted antioxidant with potent free radical scavenging activity, as demonstrated by its low IC50 and EC50 values in various in vitro assays. Beyond its direct antioxidant effects, astaxanthin modulates key signaling pathways, including the activation of the Nrf2-mediated endogenous antioxidant response and the inhibition of pro-inflammatory NF-κB and MAPK signaling. This comprehensive mechanism of action makes astaxanthin a compelling candidate for further research and development in the prevention and treatment of oxidative stress-related diseases. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in this field.

References

- 1. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astaxanthin: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astaxanthin alleviates neuropathic pain by inhibiting the MAPKs and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxic Effects of Casticin on Tumor Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic effects of Casticin, a polymethoxyflavone derived from plants such as Vitex rotundifolia, on various tumor cell lines. Casticin has demonstrated significant anti-cancer properties by inducing cell growth arrest and apoptosis through the modulation of key signaling pathways. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms.

Quantitative Data Summary

The cytotoxic activity of Casticin has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency. The following table summarizes the reported IC50 values for Casticin in different tumor cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MCF-7 | Breast Cancer | 8.30 (approx.) | Not Specified | Not Specified |

| MDA-MB-231 | Breast Cancer | 6.12 ± 0.84 | 24 | MTT Assay |

| ZR-75-1 | Breast Cancer | 9.40 ± 1.74 | 24 | MTT Assay |

| A549 | Lung Cancer | Not Specified | Not Specified | Not Specified |

| H157 | Lung Cancer | Not Specified | Not Specified | Not Specified |

| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified |

| HCT-116 | Colon Cancer | Not Specified | Not Specified | Not Specified |

| SW480 | Colon Cancer | Not Specified | Not Specified | Not Specified |

| Caco-2 | Colon Cancer | Not Specified | Not Specified | Not Specified |

| HeLa | Cervical Cancer | Not Specified | Not Specified | Not Specified |

| CasKi | Cervical Cancer | Not Specified | Not Specified | Not Specified |

| SiHa | Cervical Cancer | Not Specified | Not Specified | Not Specified |

| PC-3 | Prostate Cancer | Not Specified | Not Specified | Not Specified |

| SNU16 | Stomach Cancer | Not Specified | Not Specified | Not Specified |

| RPMI 8226 | Multiple Myeloma | Not Specified | Not Specified | Not Specified |

Note: "Not Specified" indicates that the specific data was not available in the reviewed literature. Further targeted studies would be beneficial to populate these fields.

Core Signaling Pathways Modulated by Casticin

Casticin exerts its cytotoxic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The primary mechanisms identified include the induction of reactive oxygen species (ROS), activation of the ASK1-JNK signaling cascade, and inhibition of the Akt/mTOR pathway.[1][2]

Casticin-Induced Apoptosis via ROS and ASK1-JNK Signaling

Casticin treatment leads to an increase in intracellular ROS levels.[3][4] This oxidative stress triggers the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn phosphorylates and activates c-Jun N-terminal Kinase (JNK).[1] Activated JNK then promotes the expression of pro-apoptotic proteins like Bim, leading to the initiation of the apoptotic cascade.[1]

Inhibition of the Akt/mTOR Survival Pathway by Casticin

The Akt/mTOR signaling pathway is a crucial regulator of cell survival and proliferation. Casticin has been shown to inhibit the phosphorylation of both Akt and mTOR, key components of this pathway.[2] This inhibition disrupts pro-survival signals and contributes to the induction of apoptosis.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed throughout.

Cell Culture and Maintenance

-

Cell Lines: A variety of human cancer cell lines can be used, including but not limited to MCF-7, MDA-MB-231 (breast), A549 (lung), HT-29 (colon), HeLa (cervical), and PC-3 (prostate).

-

Culture Media: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin should be used as recommended by the cell line supplier.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Casticin in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of Casticin. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Casticin for the desired time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples by flow cytometry within one hour.

Conclusion

Casticin demonstrates significant cytotoxic effects against a variety of tumor cell lines. Its mechanisms of action, primarily through the induction of apoptosis via the ROS-mediated ASK1-JNK signaling pathway and the inhibition of the Akt/mTOR survival pathway, make it a promising candidate for further investigation in cancer therapy. The provided experimental protocols offer a foundation for researchers to further explore the anti-cancer potential of this natural compound. Additional preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy.[5]

References

- 1. Activation of the apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase pathway is involved in the casticin-induced apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]